Psilocybin-d6

Description

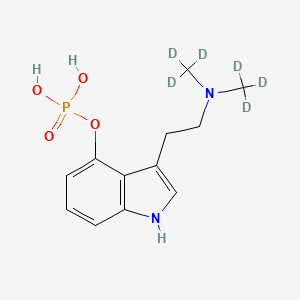

Structure

3D Structure

Properties

Molecular Formula |

C12H17N2O4P |

|---|---|

Molecular Weight |

290.28 g/mol |

IUPAC Name |

[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-4-yl] dihydrogen phosphate |

InChI |

InChI=1S/C12H17N2O4P/c1-14(2)7-6-9-8-13-10-4-3-5-11(12(9)10)18-19(15,16)17/h3-5,8,13H,6-7H2,1-2H3,(H2,15,16,17)/i1D3,2D3 |

InChI Key |

QVDSEJDULKLHCG-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Psilocybin-d6 Reference Standards in Analytical Toxicology

[1]

Executive Summary

Psilocybin-d6 (3-[2-[di(methyl-d3)amino]ethyl]-1H-indol-4-ol, 4-(dihydrogen phosphate)) serves as the critical Internal Standard (IS) for the precise quantification of psilocybin in biological matrices.[1] Its utility is defined by its ability to mirror the ionization suppression, extraction recovery, and chromatographic behavior of native psilocybin while maintaining mass spectral distinctness.

This guide details the chemical architecture, stability constraints, and validated LC-MS/MS workflows required to utilize Psilocybin-d6 effectively in clinical and forensic environments.[1]

Chemical Architecture & Isotopic Profile

Structural Identity

The reliability of Psilocybin-d6 stems from its specific isotopic labeling.[1] Unlike ring-deuterated analogs (which may undergo deuterium-hydrogen exchange in acidic media), Psilocybin-d6 is labeled on the N,N-dimethylamine group.[1]

| Property | Specification |

| Chemical Name | 3-[2-[di(methyl-d3)amino]ethyl]-1H-indol-4-ol, 4-(dihydrogen phosphate) |

| CAS Number | 2641522-09-8 |

| Molecular Formula | |

| Molecular Weight | 290.3 g/mol (Native: 284.25 g/mol ) |

| Mass Shift | +6.037 Da |

| Isotopic Purity |

Fragmentation Logic (MS/MS)

In electrospray ionization (ESI+), the deuterium label on the dimethylamine tail results in a predictable mass shift in the primary quantifier ion (the iminium ion formed via alpha-cleavage).[1]

-

Native Psilocybin (

): Fragments to m/z 58 ( -

Psilocybin-d6 (

): Fragments to m/z 64 (

This +6 Da shift is sufficient to avoid cross-talk from the native M+2 isotope, ensuring high selectivity.

Physicochemical Stability & Handling[1][3][4][5][6]

The Dephosphorylation Challenge

Psilocybin is a zwitterionic prodrug that is prone to hydrolysis, converting into the active metabolite Psilocin . This reaction is accelerated by heat, light, and acidic pH.[1]

Critical Protocol: The IS (Psilocybin-d6) must be handled to prevent premature conversion to Psilocin-d6, which would skew quantification.[1]

Figure 1: Degradation pathway of Psilocybin-d6.[1] The phosphate ester hydrolysis yields Psilocin-d6, altering the mass transition.[1]

Storage & Solution Preparation[1][4]

-

Solid State: Store at -20°C, protected from light (amber vials).

-

Stock Solution: Dissolve in Methanol:Water (50:50) .[1] Avoid pure acetonitrile as psilocybin has poor solubility in 100% organic solvents due to its zwitterionic phosphate group.[1]

-

Working Solution: Prepare fresh daily. Do not store dilute working standards (<1 µg/mL) for >24 hours.

Analytical Workflow: LC-MS/MS Quantification

Methodological Considerations

Psilocybin is highly polar.[1] Traditional C18 columns often fail to retain it, leading to elution in the void volume where ion suppression is highest.

-

Recommended Column: Biphenyl or PFP (Pentafluorophenyl) phases.[1] These provide enhanced retention via pi-pi interactions with the indole ring.[1]

-

Mobile Phase: Acidified water (0.1% Formic Acid) and Acetonitrile or Methanol.[1]

Extraction Protocol (Urine/Plasma)

This protocol minimizes dephosphorylation during sample prep.[1]

Figure 2: Optimized "Dilute-and-Shoot" workflow for Psilocybin quantification using d6-IS.[1]

Mass Spectrometry Parameters (MRM)

The following transitions are recommended for a Triple Quadrupole system (e.g., Sciex 6500+ or Waters Xevo).

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| Psilocybin (Native) | 285.1 ( | 58.1 | 25 | Quantifier |

| 285.1 | 205.1 | 15 | Qualifier (Loss of | |

| Psilocybin-d6 (IS) | 291.1 ( | 64.1 | 25 | Quantifier |

| 291.1 | 211.1 | 15 | Qualifier (Loss of |

Note on In-Source Fragmentation: Psilocybin is thermally labile.[1] In the ion source (ESI), a portion of Psilocybin will convert to Psilocin (m/z 205).[1]

-

Validation Step: Monitor the Psilocin channel (205 -> 58) at the retention time of Psilocybin.[1] If the chromatographic peaks of Psilocybin and Psilocin are not fully resolved, this in-source conversion can lead to overestimation of Psilocin levels.

-

Correction: The d6-IS will also undergo in-source fragmentation to Psilocin-d6. Because the IS mimics the analyte's behavior, the ratio remains constant, correcting for this thermal instability provided the peaks are integrated correctly.

References

-

Gambaro, V., et al. (2015).[1] Identification of Hallucinogenic Mushrooms Seized on the Illegal Market Using a DNA-Based Approach and LC-MS/MS Determination of Psilocybin and Psilocin.[1][2] Journal of Analytical Toxicology. Retrieved from [Link]

-

Gotvaldová, K., et al. (2021).[1] Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis.[3] Drug Testing and Analysis. Retrieved from [Link][1]

-

Swortwood, M. J., et al. (2024).[1] Magic mushroom mystery managed with LC-MS/MS determination of psilocin in whole blood.[1] Wiley Analytical Science.[1] Retrieved from [Link]

-

Restek Corporation. (2021).[1] Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS. Retrieved from [Link]

Technical Guide: Deuterium Isotope Effects in Psilocybin-d6

The following technical guide is structured to provide a comprehensive, mechanistic, and actionable analysis of Psilocybin-d6, specifically focusing on the

Mechanisms, Synthesis, and Pharmacological Implications

Executive Summary: The Deuterium Advantage

In the landscape of psychedelic drug development, Psilocybin-d6 represents more than a mere analytical internal standard; it is a case study in the strategic application of the Kinetic Isotope Effect (KIE) . By substituting protium (

This guide dissects the molecular mechanics of the Carbon-Deuterium (C-D) bond, delineates the synthesis of Psilocybin-d6 via the

Molecular Mechanics: The Physics of the C-D Bond

To understand the stability of Psilocybin-d6, one must look to the Zero-Point Vibrational Energy (ZPVE) .

The Primary Kinetic Isotope Effect (KIE)

The C-D bond is physically shorter and stronger than the C-H bond. This is due to the greater reduced mass (

-

Implication for Psilocybin-d6: The primary metabolic route for the dimethylamine group is N-demethylation (mediated by CYP450 enzymes). Replacing the

-methyl hydrogens with deuterium ( -

Metabolic Shunting: By inhibiting demethylation, the metabolic flux may shift toward other pathways, such as MAO-A mediated deamination or Glucuronidation, potentially altering the ratio of active to inactive metabolites.

Structural Definition

For this guide, Psilocybin-d6 is defined as: 3-[2-(Trideuterodimethylamino)ethyl]-1H-indol-4-yl dihydrogen phosphate

-

Formula:

-

Modification: Six deuterium atoms on the two

-methyl groups.[1]

Metabolic Pathways & Signaling

The following diagram illustrates the metabolic fate of Psilocybin and where the "Deuterium Blockade" occurs in the d6 variant.

Figure 1: Metabolic pathway of Psilocybin.[2] The d6-modification specifically targets the CYP450-mediated N-demethylation pathway (Red), potentially extending the circulation time of Psilocin or altering the ratio of downstream metabolites.

Synthesis Protocol: The 4-Acetoxyindole Route

To ensure high isotopic purity (>99% D), the synthesis utilizes Dimethylamine-d6 in the amidation step. This protocol avoids the use of controlled starting materials (like psilocin itself) until the final steps.

Reagents & Materials

-

Starting Material: 4-Acetoxyindole (CAS: 5585-96-6)

-

Isotope Source: Dimethylamine-d6 hydrochloride (

, >99 atom % D) -

Activator: Oxalyl Chloride[3]

-

Reducing Agent: Lithium Aluminum Hydride (LAH)

-

Phosphorylating Agent: Tetrabenzyl pyrophosphate (TBPP) or POCl

(Direct method)

Step-by-Step Methodology

Step 1: Glyoxylation

-

Dissolve 4-Acetoxyindole (1.0 eq) in anhydrous diethyl ether at 0°C.

-

Add Oxalyl Chloride (1.2 eq) dropwise.

-

Stir for 2 hours. A yellow precipitate (glyoxalyl chloride intermediate) will form.

Step 2: Deuterated Amidation (Critical Step)

-

Generate free base Dimethylamine-d6 from its HCl salt using NaOH (aq) and capture gas in cold THF, or use commercially available solution.

-

Add excess Dimethylamine-d6 (3.0 eq) to the reaction mixture from Step 1.

-

Mechanism: The nucleophilic amine attacks the acyl chloride, locking in the

group. -

Isolate the resulting ketoamide via filtration and washing with water.

Step 3: Reduction to Psilocin-d6

-

Suspend the ketoamide in anhydrous THF.

-

Slowly add LAH (4.0 eq) under Argon/Nitrogen atmosphere (exothermic!).

-

Reflux for 4–12 hours to reduce both carbonyls to methylenes.

-

Quench carefully (Fieser method: water, 15% NaOH, water).

-

Filter and concentrate to yield Psilocin-d6 .

Step 4: Phosphorylation (Psilocybin-d6)

-

Dissolve Psilocin-d6 in anhydrous THF at -78°C.

-

Add n-Butyllithium (1.1 eq) to deprotonate the 4-hydroxyl group.

-

Add Tetrabenzyl pyrophosphate (TBPP).

-

Hydrogenate (H

, Pd/C) to remove benzyl protecting groups. -

Recrystallize from methanol/water.[3]

Validation Protocol: Assessing Metabolic Stability (In Vitro)

This protocol validates the KIE by comparing the intrinsic clearance (

Experimental Setup

-

System: Human Liver Microsomes (HLM) or Recombinant CYP Enzymes (rCYP2D6, rCYP3A4).[4][5]

-

Control: Non-deuterated Psilocybin/Psilocin.

-

Test Article: Psilocybin-d6/Psilocin-d6.

Workflow

-

Incubation: Prepare microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Spike: Add Test Article (1 µM final concentration).

-

Initiation: Add NADPH-regenerating system.

-

Sampling: Aliquot at

min. -

Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Psilocin-d4).

-

Analysis: Quantify remaining parent compound via LC-MS/MS.

Data Analysis Table

Calculate the slope of

| Parameter | Formula | Interpretation |

| Elimination Rate Constant ( | Speed of metabolism. | |

| Half-Life ( | Time to reduce concentration by 50%. | |

| Intrinsic Clearance ( | Enzymatic efficiency. | |

| Deuterium Isotope Effect (DIE) | > 1.0 indicates increased stability. |

Analytical Application: Psilocybin-d6 as Internal Standard

Beyond therapeutics, Psilocybin-d6 is the "Gold Standard" for quantifying psilocybin in biological matrices due to its identical chromatographic retention time but distinct mass signature.

-

Mass Shift: The d6 modification adds +6.037 Da.

-

MRM Transitions (LC-MS/MS):

-

Psilocin (Native):

(Dimethylamine fragment) -

Psilocin-d6 (IS):

(Deuterated Dimethylamine fragment)

-

-

Protocol Note: Ensure the mass resolution is sufficient to distinguish d6 from naturally occurring isotopes (

C), though +6 Da is usually sufficient for standard triple quads.

Synthesis Workflow Diagram

The following Graphviz diagram outlines the critical path for synthesizing Psilocybin-d6, highlighting the point of deuterium introduction.

Figure 2: Chemical synthesis route. The yellow node indicates the critical step where isotopic labeling occurs via Deuterated Dimethylamine.

References

-

Cybin Inc. (2024).[6] CYB003: Deuterated Psilocybin Analog for Major Depressive Disorder. Wikipedia. [Link]

-

Dinis-Oliveira, R. J. (2017).[7] Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews. [Link]

-

Law, M. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology. [Link]

-

Restek Corporation. (2021). Fast Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS. Restek Chromatograms. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. thieme-connect.com [thieme-connect.com]

- 3. veranova.com [veranova.com]

- 4. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FDA Grants Breakthrough Therapy Designation to CYB003, a deuterated psilocybin analog being investigated as an adjunctive treatment for major depressive disorder (MDD) | McGovern Medical School [med.uth.edu]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

Navigating the Frontier: A Technical Guide to the Safe Laboratory Handling of Psilocybin-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Deuterated Psilocybin in Advanced Research

Psilocybin, a naturally occurring tryptamine, is at the forefront of a renaissance in neuropsychiatric research.[1][2] Its deuterated analogue, Psilocybin-d6, offers researchers a powerful tool for pharmacokinetic and metabolic studies, serving as an internal standard for the quantification of psilocybin by GC- or LC-MS.[3] The substitution of hydrogen with deuterium atoms creates a heavier, more stable molecule, which can alter metabolic pathways and extend its biological half-life, providing unique advantages in clinical and preclinical investigations.[4] As research into the therapeutic potential of psilocybin and its analogues expands, a comprehensive understanding of the safe handling of these compounds is paramount. This guide provides an in-depth technical overview of the safety considerations and laboratory protocols for Psilocybin-d6, grounded in authoritative data and field-proven insights.

Compound Profile and Regulatory Landscape

Psilocybin-d6, chemically known as 3-[2-[di(methyl-d3)amino]ethyl]-1H-indol-4-ol, 4-(dihydrogen phosphate), is a high-purity analytical reference standard.[3] It is crucial to recognize that Psilocybin-d6 is regulated as a Schedule I compound in the United States, signifying a high potential for abuse and no currently accepted medical use in treatment.[3][5] All acquisition, storage, and experimental use must adhere strictly to the regulations set forth by the Drug Enforcement Administration (DEA) and other relevant competent authorities.[6]

Table 1: Physicochemical Properties of Psilocybin-d6

| Property | Value | Source |

| CAS Number | 2641522-09-8 | [3] |

| Molecular Formula | C12H11D6N2O4P | [3] |

| Formula Weight | 290.3 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥99% deuterated forms (d1-d6) | [3] |

| Solubility | DMSO: 1 mg/ml, PBS (pH 7.2): 2 mg/ml | [3] |

| Storage | -20°C | [3] |

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for Psilocybin-d6 is not always readily available, the safety profile of its non-deuterated parent compound, psilocybin, provides a robust framework for hazard assessment. The primary hazards associated with psilocybin are its potent psychoactive effects and its acute toxicity at high doses.[5][7]

GHS Hazard Statements for Psilocybin:

-

H300+H310+H330: Fatal if swallowed, in contact with skin, or if inhaled.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H370: Causes damage to organs.[7]

Although deuteration is unlikely to alter these fundamental hazards, it may affect the compound's pharmacokinetic profile, potentially leading to a longer duration of action or altered metabolic byproducts.[4] Therefore, a cautious approach is warranted, treating Psilocybin-d6 with the same, if not greater, level of precaution as psilocybin.

Risk Assessment Workflow

A thorough risk assessment is a prerequisite for any laboratory work involving Psilocybin-d6. This process should systematically identify potential hazards, evaluate the likelihood and severity of potential harm, and implement appropriate control measures.

Caption: A generalized workflow for the safe handling of Psilocybin-d6 in a laboratory setting.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Accidental Exposure

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [7][8]Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7][8]Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration. [7]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. [8]Seek immediate medical attention.

Spill Response

-

Small Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed, labeled hazardous waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

-

Large Spills: Evacuate the area and prevent entry. Contact the institution's environmental health and safety (EHS) department immediately.

Storage and Stability

Proper storage is essential to maintain the integrity and purity of Psilocybin-d6.

-

Temperature: Store at -20°C in a tightly sealed container. [3]* Light: Protect from light to prevent degradation.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

While psilocybin itself has shown stability in acidic and basic conditions, its prodrug nature means it is susceptible to enzymatic degradation. [9]Deuteration may enhance its stability, but this should be experimentally verified for specific formulations and storage conditions. [4]

Waste Disposal

All waste contaminated with Psilocybin-d6, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with institutional, local, and federal regulations.

Conclusion

Psilocybin-d6 is an invaluable tool for advancing our understanding of serotonergic systems and developing novel therapeutics. However, its potent biological activity and regulatory status demand a rigorous and informed approach to its laboratory handling. By implementing the engineering controls, administrative procedures, and safe handling practices outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment. A culture of safety, grounded in a thorough understanding of the compound's properties and a commitment to meticulous experimental execution, is the cornerstone of responsible scientific progress in this exciting field.

References

-

Wikipedia. (2024, February 29). Psilocybin. Retrieved from [Link]

- Google Patents. (n.d.). US11000534B1 - Deuterated derivatives of psilocybin and uses thereof.

-

Cybin. (2023, September 14). Cybin's Psychedelic Innovations: A Closer Look. Retrieved from [Link]

-

Drug Enforcement Administration. (n.d.). Psilocybin. Retrieved from [Link]

-

Svendsen, S. L., et al. (2023). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. ACS Omega, 8(38), 35005–35014. Retrieved from [Link]

-

Extraction Magazine. (2025, March 7). Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications. Retrieved from [Link]

-

LookChem. (n.d.). psilocybine Safety Data Sheets(SDS). Retrieved from [Link]

-

T3DB. (2012, November 27). MSDS – Material Safety Data Sheet Product name: M.M.C. PSILOCYBIN/PSILOCIN TEST. Retrieved from [Link]

-

Recovered.org. (2024, December 2). Can You Overdose on Shrooms? - Psilocybin. Retrieved from [Link]

-

Psychiatric Times. (2025, February 10). CYB003 for the Adjunctive Treatment of Major Depressive Disorder. Retrieved from [Link]

-

ResearchGate. (n.d.). The physical and chemical properties of psilocybin. Retrieved from [Link]

-

ACS Laboratory. (n.d.). Mushroom Testing Lab - Psilocybin Potency & Product Safety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Psilocybin. PubChem Compound Summary for CID 10624. Retrieved from [Link]

-

Precision for Medicine. (2023, December 13). Unpacking FDA's Draft Guidance on Psychedelic Research. Retrieved from [Link]

-

Johnson, M. W., Richards, W. A., & Griffiths, R. R. (2008). Human Hallucinogen Research: Guidelines for Safety. Journal of psychopharmacology (Oxford, England), 22(6), 603–620. Retrieved from [Link]

-

Oregon Secretary of State. (n.d.). Protocol for Collecting Samples of Psilocybin Products. Retrieved from [Link]

Sources

- 1. Psilocybin - Wikipedia [en.wikipedia.org]

- 2. Psilocybin | C12H17N2O4P | CID 10624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. thepsychedelicpulse.com [thepsychedelicpulse.com]

- 5. dea.gov [dea.gov]

- 6. Mushroom Testing Lab - Psilocybin Potency & Product Safety [acslab.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. lookchem.com [lookchem.com]

- 9. Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profiles of Psilocybin-d6: A Technical Guide for Bioanalysis

This guide details the solubility behavior of Psilocybin-d6, focusing on the critical interplay between its zwitterionic structure and solvent polarity. It provides actionable protocols for stock solution preparation and extraction, designed for bioanalytical rigor.

Executive Summary: The Zwitterionic Challenge

Psilocybin-d6 (3-[2-(dimethylamino)ethyl]-1H-indol-4-yl dihydrogen phosphate-d6) is the isotopically labeled internal standard (IS) of choice for the quantitation of psilocybin. While its deuterated nature shifts its mass-to-charge ratio (m/z) for mass spectrometry, its physicochemical solubility profile remains virtually identical to native psilocybin .

The core challenge in handling Psilocybin-d6 is its zwitterionic nature . Unlike its metabolite psilocin (which is a phenol/amine and lipid-soluble), psilocybin possesses a highly polar phosphate group (

-

Highly soluble in water (relative to other tryptamines).

-

Poorly soluble in non-polar organics (Chloroform, Hexane).

-

Unstable in pure aqueous solution over time (hydrolysis to psilocin).

Successful bioanalysis depends on hitting the "Solubility Sweet Spot"—a solvent system that solubilizes the zwitterion while preventing hydrolytic degradation.

Physicochemical Mechanism & Solubility Logic

To understand why Psilocybin-d6 behaves the way it does, we must visualize its solvation mechanics.

Mechanism Diagram: The Zwitterion Solvation

Figure 1: Solvation mechanics of Psilocybin-d6. The zwitterionic phosphate head group drives aqueous solubility but repels non-polar solvents. Binary mixtures (ACN:Water) provide the optimal balance.

Solubility Profiles: Aqueous vs. Organic

The following data aggregates empirical observations for Psilocybin-d6 and native Psilocybin (due to their physicochemical equivalence).

Table 1: Comparative Solubility Data

| Solvent System | Solubility Rating | Approx. Conc. Limit | Mechanistic Insight |

| Water (Neutral pH) | Soluble | ~2.0 mg/mL | The phosphate group is ionized; water stabilizes the charge separation. Risk: Hydrolysis over time. |

| PBS (pH 7.2) | Soluble | 2.0 mg/mL | Physiological ionic strength supports the zwitterion. |

| Methanol (Pure) | Slightly Soluble | < 0.5 mg/mL | Lacks sufficient dielectric strength to fully solvate the ionic phosphate group efficiently. |

| Ethanol (Pure) | Sparingly Soluble | Low | Lower polarity than methanol; poor solvent for the zwitterion. |

| DMSO | Soluble | 1.0 mg/mL | High polarity aprotic solvent; excellent for stock solutions but difficult to evaporate. |

| Acetonitrile (Pure) | Insoluble | Negligible | Aprotic and too non-polar to dissolve the salt-like zwitterion. |

| Chloroform / Hexane | Insoluble | ~0 mg/mL | Critical for Extraction: Used to wash away lipids/impurities while leaving Psilocybin-d6 in the aqueous phase. |

| 50:50 ACN:Water | Optimal | > 1.0 mg/mL | The Gold Standard. Water solvates the phosphate; ACN prevents microbial growth and reduces hydrolysis rates compared to pure water. |

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a stable, verified 100 µg/mL Psilocybin-d6 stock solution. Context: Many commercial standards (e.g., Cerilliant) are supplied in 50:50 ACN:Water for this specific reason. If starting from neat powder (e.g., Cayman Chemical), follow this protocol.

Reagents Required

-

Psilocybin-d6 (Neat Solid, e.g., 1 mg vial).

-

Solvent A: LC-MS Grade Water.

-

Solvent B: LC-MS Grade Acetonitrile (ACN).

-

Class A Volumetric Flask (10 mL).

Step-by-Step Methodology

-

Solvent Preparation (The "Sweet Spot"):

-

Prepare a 1:1 (v/v) mixture of Water:Acetonitrile .

-

Why? Pure water promotes dephosphorylation (degradation to psilocin). Pure ACN will not dissolve the powder. The 1:1 mix ensures solubility and stability.

-

-

Dissolution (Gravimetric Confirmation):

-

Weigh the Psilocybin-d6 vial before opening.

-

Add approximately 500 µL of the 1:1 Solvent Mix directly to the vial.

-

Vortex for 30 seconds. Ensure no crystals remain on the walls.

-

Self-Validation: Inspect under light.[1] The solution must be perfectly clear. If cloudy, sonicate for 1 minute.

-

-

Transfer and Dilution:

-

Quantitatively transfer the dissolved contents into a 10 mL volumetric flask.

-

Rinse the original vial 3 times with 500 µL of the 1:1 solvent, adding rinses to the flask.

-

Dilute to volume with the 1:1 solvent.[2]

-

-

Storage:

-

Transfer to amber glass vials (silanized preferred).

-

Store at -20°C .

-

Stability Check: This solution is stable for ~12 months. Pure aqueous solutions degrade within weeks.

-

Impact on Analytical Workflows (Extraction)

The solubility profile of Psilocybin-d6 dictates the extraction strategy. Because it is insoluble in non-polar solvents, Liquid-Liquid Extraction (LLE) is often used as a "wash" step rather than an extraction step.

Workflow Diagram: Solubility-Driven Extraction

Figure 2: Extraction workflow leveraging the insolubility of Psilocybin-d6 in non-polar solvents to remove matrix interferences.

Critical Protocol Note: The "Crash" Solvent

When performing protein precipitation (PPT) on plasma samples:

-

Do NOT use pure Acetonitrile. Psilocybin-d6 may coprecipitate with proteins due to poor solubility in high-% ACN.

-

USE Methanol. Methanol is polar enough to keep Psilocybin-d6 in solution while precipitating plasma proteins.

References

- Anastos, N., et al. (2006). "The quantification of psilocin and psilocybin in hallucinogenic mushrooms by HPLC-DAD and LC-MS." Journal of Forensic Sciences.

- Martin, R. J., et al. (2015). "Analysis of Psilocybin and Psilocin in Urine Using SPE and LC-MS/MS." Chromatography Online.

Sources

Methodological & Application

High-Fidelity LC-MS/MS Method Development for Psilocybin and Psilocin Using Deuterated Internal Standards

The Analytical Challenge in Psychedelic Pharmacokinetics

The clinical renaissance of psychedelic therapies has necessitated highly rigorous bioanalytical methods to map the pharmacokinetics (PK) of psilocybin and its active metabolite, psilocin. Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for these tryptamines presents two primary challenges:

-

Extreme Polarity & Zwitterionic Nature : Psilocybin possesses both a basic tertiary amine and an acidic phosphate group. This makes it highly polar, causing it to elute in the void volume of standard C18 reversed-phase columns, subjecting it to severe ion suppression from endogenous salts.

-

Rapid Ex Vivo Degradation : Psilocybin is a prodrug that rapidly dephosphorylates into psilocin via alkaline phosphatases present in blood and plasma. Without immediate enzymatic quenching during sample collection and preparation, ex vivo conversion artificially inflates psilocin levels, invalidating PK data.

To solve this, we present an authoritative, self-validating protocol utilizing Psilocybin-d6 and Psilocin-d6 as Stable Isotope-Labeled Internal Standards (SIL-IS), paired with biphenyl chromatography and acidified protein precipitation.

Figure 1: Metabolic pathway of psilocybin to its active and phase II metabolites.

Scientific Rationale & Causality (E-E-A-T)

Every parameter in this method has been selected based on mechanistic causality to ensure compliance with the [1].

Why Psilocybin-d6? (Isotope Dilution Mass Spectrometry)

Matrix effects (ion suppression or enhancement) in Electrospray Ionization (ESI) are highly variable across different patient plasma lots. Psilocybin-d6 co-elutes exactly with endogenous psilocybin, experiencing the identical ionization environment. By measuring the Area Ratio (Analyte/IS), the method mathematically cancels out matrix-induced signal fluctuations and extraction recovery losses, ensuring absolute quantitative accuracy.

Why a Biphenyl Stationary Phase?

Standard alkyl (C18) columns rely solely on hydrophobic dispersive forces, which fail to retain the highly polar psilocybin. As demonstrated in recent [2], a Biphenyl column leverages

Why Acidified Acetonitrile for Extraction?

The addition of 0.1% Formic Acid (FA) to the extraction solvent serves a dual purpose. First, it drops the pH below the optimal range for alkaline phosphatase, instantly denaturing the enzyme and halting ex vivo dephosphorylation. Second, it disrupts protein binding, ensuring maximum recovery of the active psilocin from plasma proteins [3].

The Self-Validating System Architecture

A robust bioanalytical method must act as a self-validating system. This protocol incorporates three automated checkpoints to guarantee data integrity:

-

Pre-Extraction IS Spiking : Psilocybin-d6 is spiked directly into the raw plasma before any solvent is added. If a pipetting error occurs or the extraction fails, the IS signal drops, automatically flagging the sample for re-analysis.

-

Phospholipid Monitoring Channel : The MS/MS is programmed to continuously monitor m/z 184.1

184.1 (the polar headgroup of lysophosphatidylcholines). This provides a visual chromatogram proving that lipid matrix components are not co-eluting with the tryptamines. -

Bracketing Calibrators : Calibration curves are injected at the beginning and end of the 96-well plate. The run is only valid if both curves meet the

accuracy threshold, proving zero instrument drift occurred during the batch.

Experimental Protocol

Reagents & Materials

-

Matrix : K2EDTA Human Plasma.

-

Standards : Psilocybin, Psilocin, Psilocybin-d6, Psilocin-d6 (Cerilliant / Sigma-Aldrich) [4].

-

Extraction Solvent : Cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

-

Mobile Phase A : LC-MS grade Water + 0.1% FA + 2 mM Ammonium Formate.

-

Mobile Phase B : LC-MS grade Methanol + 0.1% FA. (Note: Methanol is chosen over ACN because it enhances

interactions on the biphenyl column).

Step-by-Step Sample Preparation

Figure 2: Step-by-step sample preparation workflow optimized for tryptamine stability.

Detailed Procedure:

-

Thaw plasma samples on wet ice to minimize baseline enzymatic activity.

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 10 µL of the Working Internal Standard solution (50 ng/mL Psilocybin-d6 and Psilocin-d6 in 50:50 Water:Methanol).

-

Add 150 µL of cold Extraction Solvent (ACN + 0.1% FA) to precipitate proteins and quench enzymes.

-

Seal the plate and vortex vigorously at 3000 rpm for 2 minutes.

-

Centrifuge at 4300 rpm for 10 minutes at 4°C to pellet the proteins.

-

Transfer 50 µL of the supernatant to a clean 96-well plate.

-

Critical Step : Dilute the supernatant with 200 µL of Mobile Phase A. Causality: Injecting high organic extracts directly onto the LC causes "solvent breakthrough," distorting the peak shape of the early-eluting psilocybin. Diluting with aqueous mobile phase focuses the analyte at the head of the column.

-

Inject 5 µL into the LC-MS/MS system.

Instrumental Conditions & Data Presentation

LC-MS/MS Parameters

-

Column : Raptor Biphenyl, 50 mm x 2.1 mm, 2.7 µm.

-

Column Temperature : 40°C.

-

Ionization : Electrospray Ionization (ESI) in Positive Mode.

Table 1: MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Psilocybin | 285.1 | 240.1 | 15 | Quantifier |

| Psilocybin | 285.1 | 205.1 | 25 | Qualifier |

| Psilocybin-d6 | 291.1 | 240.1 | 15 | Internal Standard |

| Psilocin | 205.1 | 58.1 | 20 | Quantifier |

| Psilocin | 205.1 | 160.1 | 15 | Qualifier |

| Psilocin-d6 | 211.1 | 64.1 | 20 | Internal Standard |

(Note: For Psilocybin-d6, the loss of the deuterated dimethylamine group [mass 51] leaves the unlabeled phosphorylated indole core at m/z 240.1).

Table 2: Biphenyl Column Gradient Elution Profile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.5 | 95 | 5 |

| 0.5 | 0.5 | 95 | 5 |

| 2.0 | 0.5 | 40 | 60 |

| 2.5 | 0.5 | 5 | 95 |

| 3.0 | 0.5 | 5 | 95 |

| 3.1 | 0.5 | 95 | 5 |

| 4.0 | 0.5 | 95 | 5 |

Bioanalytical Validation Acceptance Criteria

To ensure the method is fit-for-purpose for clinical PK trials, it must be validated against the following regulatory thresholds.

Table 3: Validation Parameters (per FDA 2018 Guidelines)

| Parameter | Acceptance Criteria | Corrective Action if Failed |

| Calibration Curve | R² ≥ 0.99; ±15% of nominal (±20% LLOQ) | Reject run; investigate IS response |

| Intra/Inter-Assay Precision | CV ≤ 15% (≤ 20% at LLOQ) | Check pipetting calibration / MS cleanliness |

| Intra/Inter-Assay Accuracy | ± 15% of nominal (± 20% at LLOQ) | Verify stock solution stability |

| Matrix Effect (IS Normalized) | CV ≤ 15% across 6 distinct patient lots | Optimize extraction / adjust LC gradient |

References

-

Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

-

Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS Source: Restek Corporation URL:[Link]

-

Magic mushroom mystery managed with LC-MS/MS determination of psilocin in whole blood Source: Analytical Science (Wiley) URL:[Link]

Application Note: Preparation of Psilocybin-d6 Internal Standard Working Solutions for Quantitative Analysis

Abstract

This application note provides a detailed protocol and best practices for the preparation of psilocybin-d6 (Psilocybin-deuterium 6) internal standard (IS) working solutions. The use of a stable isotope-labeled (SIL) internal standard is a critical component for achieving accurate and precise quantification of psilocybin in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, analytical scientists, and drug development professionals, offering a framework built on established principles of analytical chemistry to ensure data integrity and reproducibility. We will detail the rationale behind solvent selection, serial dilution strategies, storage conditions, and quality control measures.

The Foundational Role of Internal Standards in Quantitative Bioanalysis

Quantitative analysis, particularly in complex matrices like plasma, urine, or tissue homogenates, is subject to several sources of variability.[1] These can include inconsistencies during sample preparation, variations in injection volume, matrix effects (ion suppression or enhancement), and instrumental drift over the course of an analytical run.[1][2][3] To correct for these potential errors, a known amount of an internal standard is added to every sample, calibrator, and quality control (QC) sample.[4] The quantification is then based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if absolute signal intensities fluctuate.[5] This ratiometric approach significantly improves the accuracy, precision, and reliability of the analytical method.[4][6]

The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[2] For this reason, a stable isotope-labeled version of the analyte, such as psilocybin-d6, is considered the "gold standard" for mass spectrometry-based assays.[4][7] Psilocybin-d6 co-elutes with native psilocybin, experiences identical extraction recovery, and is subject to the same matrix effects, yet is distinguishable by its higher mass.[3][5] This near-perfect chemical mimicry provides the most robust correction for analytical variability.[5]

Properties and Handling of Psilocybin-d6

2.1. Chemical Properties Psilocybin-d6 is a synthetic analog of psilocybin where six hydrogen atoms have been replaced with deuterium. This mass shift (typically +6 Da) allows for clear differentiation in the mass spectrometer without significantly altering the molecule's chemical behavior.

2.2. Solubility Psilocybin is soluble in polar solvents such as methanol, ethanol, and water.[8][9][10][11] For analytical standard preparation, high-purity solvents like LC-MS grade methanol or acetonitrile are recommended to ensure compatibility with reversed-phase chromatography systems and to minimize potential interference.[12]

2.3. Stability While psilocybin is significantly more stable than its active metabolite, psilocin, it is still susceptible to degradation.[13] The primary degradation pathway is dephosphorylation to psilocin, which can be accelerated by heat.[9][13] Solutions can also be sensitive to light.[14] Therefore, proper storage and handling are paramount to maintaining the integrity of the standard.

Reagents and Materials

-

Psilocybin-d6 certified reference material (CRM) with a Certificate of Analysis (CoA)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade deionized water

-

Calibrated analytical balance (4 or 5 decimal places)

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

-

Calibrated precision pipettes (e.g., P10, P100, P1000) and sterile tips

-

Amber glass vials with PTFE-lined caps for storage

-

Vortex mixer

-

Sonicator

Protocol for Preparation of Stock and Working Solutions

This protocol describes a three-step serial dilution to prepare a final working internal standard solution at a concentration of 50 ng/mL. This concentration is a common starting point for bioanalytical assays and should be optimized based on the specific method's sensitivity and the expected analyte concentration range.[13]

Step 1: Preparation of Primary Stock Solution (1 mg/mL)

The primary stock solution is the most concentrated standard and must be prepared with the highest accuracy.

-

Equilibration: Allow the vial containing the psilocybin-d6 CRM powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh approximately 1.0 mg of the psilocybin-d6 powder using a calibrated analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed powder to a 1.0 mL Class A volumetric flask.

-

Solvent Addition: Add approximately 0.7 mL of LC-MS grade methanol to the flask.

-

Sonication: Gently vortex and then sonicate the flask for 5-10 minutes to ensure complete dissolution of the powder.[12]

-

Final Volume: Once dissolved and cooled to room temperature, bring the solution to the 1.0 mL mark with methanol. Cap and invert the flask 10-15 times to ensure homogeneity.

-

Calculation: Calculate the exact concentration of the primary stock solution based on the actual weight and purity specified in the CoA.

-

Exact Conc. (mg/mL) = (Weight (mg) × Purity) / 1.0 mL

-

-

Storage: Transfer the solution to a labeled amber glass vial. Store at -20°C or -80°C for long-term stability.

Step 2: Preparation of Intermediate Stock Solution (10 µg/mL)

This intermediate dilution step helps to minimize pipetting errors associated with very small volumes.

-

Pipetting: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL Primary Stock Solution into a 10 mL Class A volumetric flask.

-

Dilution: Dilute to the 10 mL mark with a suitable solvent, typically 50:50 (v/v) methanol:water or acetonitrile:water, to improve compatibility with aqueous samples.

-

Mixing: Cap and invert the flask 10-15 times to ensure the solution is thoroughly mixed.

-

Storage: Transfer to a labeled amber glass vial and store at -20°C. This solution is generally stable for several months, but stability should be verified.

Step 3: Preparation of Final Working Internal Standard Solution (50 ng/mL)

This is the solution that will be added directly to samples, calibrators, and QCs.

-

Pipetting: Using a calibrated pipette, transfer 500 µL of the 10 µg/mL Intermediate Stock Solution into a 100 mL Class A volumetric flask.

-

Dilution: Dilute to the 100 mL mark with the final reconstitution solvent used in your sample preparation method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1] This ensures chemical compatibility.

-

Mixing: Cap and invert the flask 10-15 times for complete homogenization.

-

Usage: This working solution is now ready to be spiked into your samples. For example, adding 10 µL of this solution to a 100 µL sample aliquot.[15]

-

Storage: Store the working solution in the refrigerator (2-8°C) in an amber vial. It is best practice to prepare this solution fresh daily or weekly to avoid degradation or solvent evaporation.[14]

Data and Workflow Summary

Table 1: Serial Dilution Scheme for Psilocybin-d6

| Solution Name | Initial Concentration | Volume of Stock | Diluent | Final Volume | Final Concentration |

| Primary Stock | Neat (Solid) | ~1 mg | Methanol | 1.0 mL | 1.0 mg/mL |

| Intermediate Stock | 1.0 mg/mL | 100 µL | 50:50 MeOH:H₂O | 10 mL | 10 µg/mL |

| Working IS Solution | 10 µg/mL | 500 µL | Reconstitution Solvent | 100 mL | 50 ng/mL |

Diagram 1: Workflow for Internal Standard Preparation

Caption: Serial dilution workflow from certified reference material to the final working solution.

Best Practices and Quality Control

-

Source Material: Always use a certified reference material from a reputable supplier. The CoA provides critical information on purity and identity.[3]

-

Timing of Addition: The internal standard should be added to samples as early as possible in the sample preparation workflow to account for variability in all subsequent steps, including extraction.[5][7]

-

Concentration: The concentration of the working IS should be optimized to provide a strong, consistent signal in the mass spectrometer, ideally within the same response range as the analyte.[3]

-

Avoid Contamination: Use clean glassware and fresh pipette tips for each step to avoid cross-contamination.

-

Verification: The accuracy of the prepared standards can be verified by analyzing them against a previously validated batch or a standard prepared by another analyst.

-

Stability Assessment: For regulated bioanalysis, the stability of the stock and working solutions under the intended storage conditions should be formally evaluated.[5] This involves analyzing the standard's response over time to check for degradation.

References

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

-

ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

-

Welch Materials, Inc. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?. WelchLab. Retrieved from [Link]

- Lenz, C., et al. (2020). Formulations of psilocin that have enhanced stability. Google Patents.

-

ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Psilocybin. PubChem. Retrieved from [Link]

-

Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research. Retrieved from [Link]

-

Dolan, J. W. (2020, November 11). When Should an Internal Standard be Used?. LCGC International. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

Waters Corporation. (2020, November 11). Analysis of Psilocybin and Psilocin in Urine Using SPE and LC-Tandem Mass Spectrometry. Retrieved from [Link]

-

Anastos, N., et al. (2006). Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography. Forensic Science International. Retrieved from [Link]

-

SWGDRUG.org. (2005, June 27). PSILOCIN PSILOCYBIN. Retrieved from [Link]

-

Mena-García, A., et al. (2025, March 7). Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications. MDPI. Retrieved from [Link]

-

Sherwood, A. M., et al. (2022). Rapid quantification of Psilocybin with reversed-phase HPLC and single-wavelength detection. ChemRxiv. Retrieved from [Link]

-

Haberman, D., et al. (2023). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Molecules. Retrieved from [Link]

-

LABORATORY SERVICES BUREAU. (n.d.). CS-SOP-50 Psilocyn-Psilocybin. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nebiolab.com [nebiolab.com]

- 3. youtube.com [youtube.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Psilocybin | C12H17N2O4P | CID 10624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. swgdrug.org [swgdrug.org]

- 10. Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications | MDPI [mdpi.com]

- 11. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

solid phase extraction (SPE) of psilocybin from plasma with Psilocybin-d6

Application Note: High-Specificity Extraction of Psilocybin from Plasma using Mixed-Mode Weak Anion Exchange (WAX) SPE

Abstract

Quantifying psilocybin in plasma presents two distinct bioanalytical challenges: its high polarity (zwitterionic nature) and its rapid ex vivo degradation into psilocin (dephosphorylation) or oxidation products. Standard Reversed-Phase (C18) methods often suffer from poor retention and matrix suppression. This Application Note details a robust Mixed-Mode Weak Anion Exchange (WAX) Solid Phase Extraction protocol. By leveraging the phosphate moiety of psilocybin, this method achieves high specificity, separating the parent compound from its dephosphorylated metabolite, psilocin, while ensuring maximum stability through a specific antioxidant/enzyme-inhibitor stabilization cocktail.

Introduction & Compound Chemistry

Psilocybin is a zwitterionic tryptamine alkaloid. Unlike its metabolite psilocin, psilocybin contains a phosphate ester group, rendering it highly polar and acidic.

-

Chemical Challenge:

-

Phosphate Group (

, -

Tertiary Amine (

): Protonated at physiological pH.

-

-

Stability Challenge:

-

Enzymatic Hydrolysis: Plasma alkaline phosphatase rapidly converts psilocybin to psilocin.

-

Oxidative Instability: The indole ring is susceptible to oxidation, forming blue/brown quinoid polymers.

-

The "Expert" Approach: While many labs use Protein Precipitation (PPT), it fails to remove phospholipids, leading to significant matrix effects (ion suppression) in LC-MS/MS. We utilize WAX SPE because it specifically targets the phosphate group. Psilocin (lacking the phosphate) is not retained by the anion exchange mechanism, allowing for a cleaner extract of the parent compound.

Materials & Reagents

Reference Standards

-

Internal Standard (IS): Psilocybin-d6 (100 µg/mL in methanol). Note: Deuterated standards are essential to compensate for matrix-induced ionization suppression.[3]

Reagents

-

LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.[4]

-

Additives: Formic Acid (FA), Ammonium Hydroxide (

, 28-30%).[4] -

Stabilizers (Critical):

-

Sodium Fluoride (NaF): Phosphatase inhibitor.

-

Ascorbic Acid: Antioxidant.

-

SPE Consumables

-

Cartridge: Polymeric Weak Anion Exchange (WAX), 30 mg / 1 cc (e.g., Waters Oasis WAX or Phenomenex Strata-X-AW).

-

Why WAX? The sorbent contains a weak amine functional group (

). At pH 4, the sorbent is positively charged (+) and binds the negatively charged phosphate (-) of psilocybin.

-

Sample Preparation Protocol

Plasma Collection & Stabilization (Crucial Step)

Standard EDTA tubes are insufficient.

-

Collect whole blood into tubes containing Sodium Fluoride (NaF) and Potassium Oxalate.

-

Immediately add Ascorbic Acid to a final concentration of 1 mg/mL to prevent oxidation.

-

Centrifuge at 4°C (2000 x g, 10 min) to harvest plasma.

-

Storage: Store at -80°C. Do not subject to repeated freeze-thaw cycles.

Pre-Treatment[5]

-

Thaw plasma on ice.

-

Aliquot 200 µL of plasma into a clean tube.

-

Add 20 µL of Internal Standard (Psilocybin-d6, 100 ng/mL working solution).

-

Add 600 µL of 2% Formic Acid in Water .

-

Vortex for 30 seconds and centrifuge (10,000 x g, 5 min) to pellet any precipitate.

Solid Phase Extraction (WAX Protocol)

| Step | Solvent / Action | Mechanism |

| 1.[7] Condition | 1 mL Methanol | Activates hydrophobic backbone. |

| 2. Equilibrate | 1 mL 2% Formic Acid ( | Protonates the WAX amine (creates + charge). |

| 3. Load | Supernatant from Step 3.2 | Retention: Psilocybin phosphate (-) binds to WAX amine (+). Hydrophobic backbone aids retention. |

| 4. Wash 1 | 1 mL 2% Formic Acid ( | Removes salts and proteins. Keeps analyte bound. |

| 5. Wash 2 | 1 mL Methanol | Selectivity Step: Removes neutrals and hydrophobic interferences (including some Psilocin). Psilocybin remains bound via ionic interaction. |

| 6. Elute | 2 x 250 µL 5% | Release: High pH deprotonates the WAX amine (neutralizes it), breaking the ionic bond. |

Post-Elution: Evaporate the eluate to dryness under Nitrogen at 35°C (Avoid high heat!). Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Method Conditions

Due to psilocybin's polarity, standard C18 columns often result in elution at the void volume. HILIC or Pentafluorophenyl (PFP) columns are required.

-

Column: HILIC Amide (e.g., Waters BEH Amide or similar), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]

-

Flow Rate: 0.4 mL/min.[9]

-

Gradient:

-

0.0 min: 90% B (High organic for HILIC retention)

-

2.0 min: 90% B

-

4.0 min: 50% B

-

5.0 min: 50% B

-

5.1 min: 90% B (Re-equilibration)

-

MS/MS Transitions (ESI Positive Mode):

-

Psilocybin:

(Quant), -

Psilocybin-d6:

. -

Note on In-Source Fragmentation: Psilocybin is fragile. Ensure source temperature is optimized (< 400°C) to prevent thermal dephosphorylation in the source, which would falsely elevate psilocin signals.

Workflow Visualization

Figure 1: Step-by-step Mixed-Mode WAX SPE workflow targeting the phosphate moiety for high specificity.

Method Validation & Performance

To ensure the system is self-validating, the following criteria must be met (based on FDA Bioanalytical Method Validation Guidance):

| Parameter | Acceptance Criteria | Experimental Logic |

| Linearity | Range: 1 – 1000 ng/mL. Weighted ( | |

| Recovery | > 80% | Compare extracted QC area vs. post-extraction spiked blank. WAX usually yields >85%. |

| Matrix Effect | 85-115% | Compare post-extraction spike vs. neat solution. The d6-IS corrects for any suppression. |

| Stability | < 15% deviation | Benchtop: 4 hours on ice. Autosampler: 24 hours at 4°C. Long-term: -80°C (NaF is vital here). |

Troubleshooting Matrix Effects:

If significant ion suppression is observed (

References

-

Martin, R., et al. (2012). "A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability." International Journal of Legal Medicine. Link

-

Kolaczynska, K. E., et al. (2021). "Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites." Journal of Pharmaceutical and Biomedical Analysis. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

-

Waters Corporation. "Oasis WAX for Acidic Compounds - Application Notebook." Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. waters.com [waters.com]

- 5. Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. help.waters.com [help.waters.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]

Application Note: High-Throughput Screening of Tryptamines using Psilocybin-d6

Abstract & Introduction

The rapid expansion of psychedelic therapeutics has necessitated robust, high-throughput screening (HTS) methodologies for tryptamines in biological matrices. Psilocybin, a zwitterionic prodrug, presents unique analytical challenges due to its thermal instability, polarity, and susceptibility to in-source fragmentation where it degrades into its active metabolite, psilocin.

This Application Note details a validated LC-MS/MS protocol utilizing Psilocybin-d6 as an Internal Standard (IS). Unlike non-isotopic analogs, Psilocybin-d6 corrects for matrix-induced ionization suppression and specific extraction variabilities associated with the labile phosphate ester group. This guide focuses on a 96-well plate protein precipitation (PPT) workflow designed for clinical research and forensic toxicology labs requiring rapid turnaround times.

Scientific Principle: Isotopic Dilution & In-Source Fragmentation

The Role of Psilocybin-d6

Psilocybin-d6 (

-

Why d6? A shift of +6 Da is sufficient to avoid "cross-talk" from the naturally occurring M+ isotopes of the native drug, ensuring high selectivity at the Lower Limit of Quantitation (LLOQ).

-

Mechanistic Correction: Psilocybin is highly polar. During Electrospray Ionization (ESI), co-eluting phospholipids often suppress signal. Since Psilocybin-d6 co-elutes perfectly with the analyte, it experiences the exact same suppression, mathematically canceling out the error during quantitation.

The "In-Source Fragmentation" Challenge

A critical failure point in tryptamine analysis is the degradation of Psilocybin into Psilocin inside the heated ESI source before mass filtration.

-

The Risk: If Psilocybin (

min) converts to Psilocin in the source, and you are also quantifying native Psilocin, you may observe false positives or artificially high Psilocin concentrations. -

The Solution: Chromatographic resolution is mandatory. This protocol uses a Biphenyl stationary phase to retain the hydrophilic Psilocybin and separate it from Psilocin, ensuring that any in-source fragment is chromatographically distinct from the native metabolite.

Caption: Logic flow demonstrating how Q1 filtration isolates Psilocybin, provided in-source degradation is minimized or chromatographically separated.

Materials & Reagents

-

Internal Standard: Psilocybin-d6 (Cayman Chemical Item No. 34608 or equivalent).[1][2]

-

Matrix: Drug-free human plasma or urine (stabilized).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

-

Consumables: 96-well PPT plates (e.g., Sirocco™ or equivalent), 96-well collection plates.

Protocol: High-Throughput Sample Preparation

Methodology: 96-Well Protein Precipitation (PPT)

This workflow is optimized for speed (HTS). For urine analysis, a "Dilute and Shoot" method is often sufficient, but PPT is described here for plasma versatility.

Step 1: Preparation of Working Solutions

-

IS Spiking Solution: Dilute Psilocybin-d6 stock to 100 ng/mL in 50:50 MeOH:Water. Note: Keep on ice and shielded from light.

-

Precipitation Agent: Pure Acetonitrile with 0.1% Formic Acid (cold, -20°C).

Step 2: Extraction Workflow

Caption: Step-by-step 96-well plate extraction workflow for high-throughput screening.

Detailed Steps:

-

Aliquot 50 µL of sample into the 96-well plate.

-

Add 20 µL of Psilocybin-d6 IS working solution.

-

Add 150 µL of cold Acetonitrile + 0.1% FA.

-

Vortex mix for 5 minutes.

-

Apply vacuum or positive pressure to filter the supernatant into a collection plate.

-

Critical: Dilute the filtrate 1:1 with water (or 10mM Ammonium Formate) to reduce solvent strength. Injecting pure ACN can cause peak fronting for early-eluting polar compounds like Psilocybin.

LC-MS/MS Method Conditions

Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, or SCIEX ExionLC).

-

Column: Biphenyl Column (e.g., Restek Raptor Biphenyl or Kinetex Biphenyl), 2.1 x 50 mm, 2.6 µm.

-

Reasoning: Biphenyl phases offer enhanced pi-pi interactions, providing superior retention for polar aromatics compared to C18.[4]

-

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Note: Methanol is preferred over ACN for Biphenyl columns to maximize the pi-pi selectivity.

-

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0.0 min: 2% B

-

0.5 min: 2% B

-

3.0 min: 95% B

-

3.5 min: 95% B

-

3.6 min: 2% B (Re-equilibration)

-

Mass Spectrometry (MS/MS)

-

Ionization: ESI Positive Mode.

-

Source Temp: 450°C (Keep moderate to reduce thermal degradation).

-

MRM Transitions:

| Analyte | Precursor ( | Product ( | Role | Collision Energy (V) |

| Psilocybin | 285.1 | 58.1 | Quantifier | 25 |

| 285.1 | 205.0 | Qualifier | 15 | |

| Psilocybin-d6 | 291.1 | 64.1 | IS Quant | 25 |

| Psilocin | 205.1 | 58.1 | Quantifier | 20 |

| Psilocin-d6 (Optional) | 211.1 | 64.1 | IS Quant | 20 |

Note: The product ion 58.1 represents the dimethylamine tail

Validation & Quality Control

Linearity & Sensitivity

-

Range: 5 ng/mL to 1000 ng/mL.

-

Curve Fit: Linear 1/x² weighting.[5]

-

LLOQ: Expected signal-to-noise (S/N) > 10 at 5 ng/mL.

Matrix Effect Calculation

Calculate the Matrix Factor (MF) to ensure the d6 standard is performing correctly.

-

An MF < 1.0 indicates suppression.[6]

-

Acceptance: The IS-normalized MF should be close to 1.0 (0.9 – 1.1), proving that Psilocybin-d6 compensates for the suppression affecting the native analyte.

Troubleshooting & Stability Guide

| Issue | Probable Cause | Corrective Action |

| Psilocin peak in Psilocybin channel | In-source fragmentation | Lower source temperature; Optimize declustering potential; Ensure chromatographic separation ( |

| Low Recovery of Psilocybin | Phosphatase activity in plasma | Add Sodium Fluoride (NaF) to collection tubes to inhibit enzymatic dephosphorylation. |

| Peak Fronting | Injection solvent too strong | Ensure final extract is diluted with aqueous buffer (Step 6 of Protocol). |

| Blue precipitate in stock | Oxidation (Quinone formation) | Discard stock. Store solids at -20°C under Argon. Use amber glassware. |

References

-

Restek Corporation. (2021). Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS. Retrieved from [Link]

-

Martin, R. et al. (2012). A Validated Method for Quantitation of Psilocin in Plasma by LC-MS/MS and Study of Stability. Journal of Analytical Toxicology. Retrieved from [Link]

-

SCIEX. (2020). Quantification of psilocybin and psilocin in mushroom by LC-MS/MS. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS [discover.restek.com]

- 5. Quantification of Psilocybin and Psilocin in magic mushrooms [sigmaaldrich.com]

- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Pharmacokinetic Profiling of Psilocybin and Psilocin Using Deuterated Internal Standards (d6)

Executive Summary & Scientific Rationale

The "psychedelic renaissance" in psychiatric drug development has created an urgent regulatory demand for robust pharmacokinetic (PK) data. Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) presents unique bioanalytical challenges: it is a zwitterionic prodrug that rapidly dephosphorylates in vivo and ex vivo into the lipophilic, unstable active metabolite, Psilocin.

The Core Challenge: Standard bioanalytical methods often fail due to:

-

Ex Vivo Instability: Psilocybin can convert to Psilocin in the collection tube (via plasma esterases), artificially inflating metabolite concentrations.

-

Oxidative Degradation: Psilocin rapidly oxidizes (turning blue) under basic conditions or light exposure.

-

Matrix Effects: Phospholipids in plasma suppress ionization, necessitating a Stable Isotope Labeled Internal Standard (SIL-IS) like Psilocybin-d6 to track extraction efficiency and ionization variance accurately.

This protocol details a self-validating LC-MS/MS workflow using Psilocybin-d6 tracers to ensure data integrity compliant with FDA/EMA bioanalytical guidelines.

Metabolic Pathway & Tracer Logic

Understanding the biotransformation is critical for selecting the correct stabilization method.

Figure 1: Metabolic trajectory of Psilocybin.[1][2][3] The rapid dephosphorylation requires esterase inhibitors during collection to prevent artificial conversion.

Experimental Protocol

Reagents & Standards

-

Analytes: Psilocybin, Psilocin (Certified Reference Materials).[4]

-

Internal Standards (SIL-IS):

-

Psilocybin-d6: (dimethyl-d6) – Critical for tracking the polar parent compound.

-

Psilocin-d6: (dimethyl-d6) – Recommended for the metabolite.

-

-

Stabilizers: Sodium Fluoride (NaF), Potassium Oxalate, Ascorbic Acid.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Collection (The "Golden Hour")

Data integrity begins at the needle. If Psilocybin converts to Psilocin in the tube, your PK curve is invalid.

-

Collection Tube: Use NaF/Potassium Oxalate tubes (Grey top).

-

Why: Fluoride inhibits plasma esterases, preventing ex vivo dephosphorylation of Psilocybin.

-

-

Immediate Stabilization:

-

Within 10 minutes of draw, centrifuge at 4°C (2000 x g, 10 min).

-

Transfer plasma to amber cryovials containing 20 µL of 10% Ascorbic Acid per 1 mL plasma.

-

Why: Ascorbic acid prevents the oxidative degradation of Psilocin (blueing).[5] Amber vials block UV-induced degradation.

-

-

Storage: Flash freeze at -80°C immediately.

Sample Preparation: Protein Precipitation (PPT)

We utilize a "Crash & Shoot" method optimized for high throughput, using Psilocybin-d6 to correct for the incomplete recovery typical of PPT.

-

Thaw: Thaw plasma on ice (protect from light).

-

Aliquot: Transfer 100 µL of plasma to a 96-well plate.

-

IS Addition: Add 20 µL of Internal Standard Working Solution (Psilocybin-d6 / Psilocin-d6 at 50 ng/mL in MeOH).

-

Precipitation: Add 400 µL of ice-cold 0.1% Formic Acid in Methanol .

-

Why: Acidified methanol precipitates proteins while keeping Psilocin in its stable, protonated form.

-

-

Vortex & Centrifuge: Vortex 2 min; Centrifuge at 4000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer 100 µL of supernatant to a clean plate.

-

Dilution: Dilute with 100 µL of 0.1% Formic Acid in Water .

-

Why: Injecting pure methanol causes peak fronting on reverse-phase columns. Water dilution focuses the analyte on the column head.

-

LC-MS/MS Methodology

Chromatographic Conditions

Psilocybin is highly polar and elutes early on C18; Psilocin is moderately non-polar. A Biphenyl or C18 column with high aqueous stability is required.

-

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).

-

Column: Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Load/Desalt |

| 0.5 | 5 | Begin Elution |

| 3.5 | 95 | Elute Psilocin |

| 4.5 | 95 | Wash |

| 4.6 | 5 | Re-equilibrate |

| 6.0 | 5 | End |

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |

| Psilocybin | 285.1 | 58.1 | 30 | 25 | Quantifier |

| 285.1 | 240.1 | 30 | 18 | Qualifier | |

| Psilocybin-d6 | 291.1 | 64.1 | 30 | 25 | Internal Standard |

| Psilocin | 205.1 | 58.1 | 35 | 20 | Quantifier |

| 205.1 | 160.1 | 35 | 15 | Qualifier | |

| Psilocin-d6 | 211.1 | 64.1 | 35 | 20 | Internal Standard |

Note: The m/z 58.1 fragment corresponds to the dimethylamine group. For d6-labeled standards on the dimethyl group, this shifts to 64.1.

Workflow Visualization

Figure 2: Step-by-step bioanalytical workflow ensuring stability and ionization efficiency.

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol is "self-validating," observe these criteria during data analysis:

-

IS Response Stability: The peak area of Psilocybin-d6 should not vary by more than 15% across the entire run. A drop >20% indicates matrix suppression or injection failure.

-

Retention Time Matching: The deuterated standard must elute at the exact same time (±0.05 min) as the analyte. Any shift suggests chromatographic drift or column overload.

-

Linearity:

over the range of 1–1000 ng/mL.[6] -

Accuracy/Precision: Calculated concentrations of QC samples must be within ±15% of nominal (±20% at LLOQ), per FDA Bioanalytical Method Validation Guidelines.

Troubleshooting "The Blues"

If Psilocin recovery is low:

-

Check pH: Ensure the extraction solvent is acidic (0.1% Formic Acid). Basic conditions accelerate oxidation.

-

Check Light: Are samples in amber vials?

-

Check Temperature: Was the centrifuge refrigerated? Heat destroys Psilocybin.

References

-

Kolaczynska, K. E., et al. (2021). Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma.[5] Journal of Chromatography B.

-

Martin, R. J., et al. (2012). A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability.[7] International Journal of Legal Medicine.

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

-

Ramirez, G., et al. (2022). Stability of Psilocybin and Psilocin in blood and plasma: Importance of sample collection and processing. Clinical Chemistry and Laboratory Medicine.

Sources

- 1. Therapeutic use of psilocybin: Practical considerations for dosing and administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [zora.uzh.ch]

- 3. US20220280482A1 - Formulations of psilocin that have enhanced stability - Google Patents [patents.google.com]

- 4. oregon.gov [oregon.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Retention Time Dynamics and LC-MS/MS Quantification of Psilocybin and Psilocybin-d6

Document Type: Technical Application Note & Protocol Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Scientists

Introduction and Analytical Rationale

As the therapeutic potential of Psilocybe mushroom-derived alkaloids gains regulatory traction for the treatment of treatment-resistant depression and anxiety, the need for rigorous, high-throughput analytical methodologies has become paramount [1]. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, stable isotope-labeled internal standards (SIL-IS) are the gold standard for absolute quantification. By spiking samples with Psilocybin-d6 (deuterated at the N,N-dimethyl groups), analysts can correct for matrix effects, extraction losses, and ionization variations.

However, a critical phenomenon often overlooked during method development is the Chromatographic Deuterium Isotope Effect (CDE) . While an ideal internal standard co-elutes perfectly with its native analyte, deuterated compounds in reversed-phase liquid chromatography (RPLC) frequently exhibit a slight retention time shift (

Mechanistic Insights: The Chromatographic Deuterium Effect (CDE)

In RPLC, it is a well-documented phenomenon that deuterated isotopologues typically elute slightly earlier than their protiated (non-deuterated) counterparts [2]. This "inverse isotope effect" is not an artifact of the instrument, but a fundamental quantum mechanical consequence of isotopic substitution.

Causality of the Retention Shift

-

Bond Length and Vibrational Energy: The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. This results in the C-D bond being slightly shorter and stronger.

-

Polarizability and Molar Volume: Because the electrons in a C-D bond are held more tightly, the deuterated methyl groups in Psilocybin-d6 possess lower polarizability and a smaller van der Waals radius (smaller molar volume) than the protiated methyl groups in native Psilocybin.

-

Stationary Phase Interactions: RPLC retention is driven by hydrophobic dispersion forces between the analyte and the non-polar stationary phase (e.g., C18 alkyl chains). The reduced polarizability of Psilocybin-d6 weakens these transient induced-dipole interactions, causing it to partition more readily into the mobile phase and elute earlier [2].

Fig 1: Mechanistic pathway of the Chromatographic Deuterium Isotope Effect in RPLC.

Experimental Protocol: LC-MS/MS Workflow

Psilocybin is a highly polar zwitterion (containing both a phosphate group and a tertiary amine). Unbuffered mobile phases lead to multiple charge states in-flow and severe peak tailing [3]. The following protocol utilizes an acidic ammonium formate buffer to control the ionization state, ensuring sharp peak symmetry and reproducible retention times.

Reagents and Materials

-

Analytes: Psilocybin (CRM), Psilocybin-d6 (SIL-IS).

-

Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.5 with Formic Acid. (Causality: The low pH ensures the phosphate group is singly deprotonated and the amine is protonated, stabilizing the zwitterionic state for consistent C18 retention).

-

Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

-

Column: High-Strength Silica (HSS) T3 C18, 2.1 x 100 mm, 1.8 µm (optimized for polar compound retention).

Step-by-Step Sample Preparation (Mushroom Extract)

-

Homogenization: Mill dried Psilocybe mushroom biomass to a fine powder (<1 mm particle size).

-

Extraction: Weigh 50 mg of powder into a centrifuge tube. Add 5.0 mL of Methanol.

-

Internal Standard Spiking: Spike the extraction solvent with 100 µL of a 1 µg/mL Psilocybin-d6 working solution.

-

Sonication: Sonicate the mixture in a cold water bath for 15 minutes to facilitate cellular lysis and alkaloid solubilization.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Dilution: Dilute the supernatant 1:100 with Mobile Phase A prior to injection to prevent solvent-induced peak broadening (the "strong solvent effect").

Fig 2: Step-by-step analytical workflow for Psilocybin quantification.

LC-MS/MS Instrument Conditions

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and peak sharpness).

-

Injection Volume: 2 µL

-

Gradient Program:

-

0.0 - 1.0 min: 5% B

-

1.0 - 4.0 min: Linear ramp to 60% B

-

4.0 - 4.5 min: Ramp to 95% B (Column Wash)

-

4.5 - 6.0 min: 5% B (Re-equilibration)

-

Data Presentation & Quantitative Comparison

Under the specified RPLC conditions, the inverse isotope effect manifests as a measurable, albeit small, retention time shift. The data below summarizes the expected chromatographic and mass spectrometric parameters.

Table 1: LC-MS/MS Parameters and Retention Time Comparison